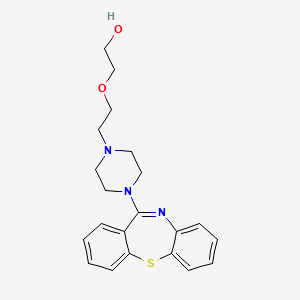
Quetiapine
Cat. No. B1663577
Key on ui cas rn:
111974-69-7
M. Wt: 383.5 g/mol
InChI Key: URKOMYMAXPYINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07858777B2
Procedure details


Benzoic acid 2-[2-(4-dibenzo[b,f][1,4]-thiazepin-11-yl-piperazin-1-yl]-ethoxy]-ethyl ester (1.5 g, 2.97 mmol), ethanol (10 ml) and 50% NaOH (1 ml) were charged into a reaction flask. Then the mixture was stirred at 80° C. for 2 h. The reaction mixture was evaporated in vacuo. Ethyl acetate (20 ml) and saturated NaCl-water (15 ml) were added to the residue. The water phase was separated. To the organic phase was added 1 M HCl (10 ml). To the combined water phase was added 50% NaOH until the pH was 12 and saturated NaCl-water (10 ml). The alkaline water phase was extracted twice with ethyl acetate (10 ml). The combined organic phase was washed with saturated NaCl-water (10 ml), dried with Na2SO4 and evaporated. Yield of quetiapine 0.93 g.
Name
Benzoic acid 2-[2-(4-dibenzo[b,f][1,4]-thiazepin-11-yl-piperazin-1-yl]-ethoxy]-ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]2[C:7]([N:16]3[CH2:21][CH2:20][N:19]([CH2:22][CH2:23][O:24][CH2:25][CH2:26][O:27]C(=O)C4C=CC=CC=4)[CH2:18][CH2:17]3)=[N:8][C:9]3[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=3[S:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)C>[CH:2]1[CH:3]=[CH:4][C:5]2[S:11][C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=3[N:8]=[C:7]([N:16]3[CH2:21][CH2:20][N:19]([CH2:22][CH2:23][O:24][CH2:25][CH2:26][OH:27])[CH2:18][CH2:17]3)[C:6]=2[CH:1]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
Benzoic acid 2-[2-(4-dibenzo[b,f][1,4]-thiazepin-11-yl-piperazin-1-yl]-ethoxy]-ethyl ester
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=C1C(=NC1=C(S2)C=CC=C1)N1CCN(CC1)CCOCCOC(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Then the mixture was stirred at 80° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate (20 ml) and saturated NaCl-water (15 ml) were added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The water phase was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the organic phase was added 1 M HCl (10 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the combined water phase was added 50% NaOH until the pH was 12 and saturated NaCl-water (10 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The alkaline water phase was extracted twice with ethyl acetate (10 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with saturated NaCl-water (10 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C=1C=CC2=C(C1)C(=NC=3C=CC=CC3S2)N4CCN(CC4)CCOCCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
